Rutin

Übersicht

Beschreibung

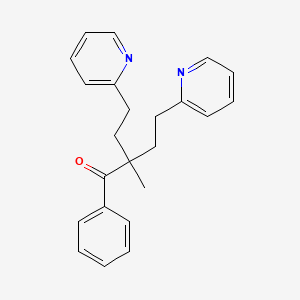

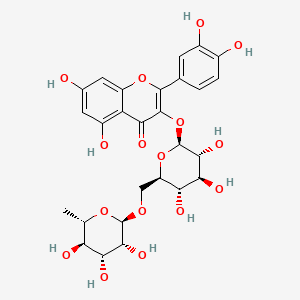

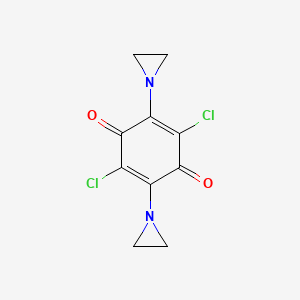

Es handelt sich um eine Kombination des Flavonols Quercetin und des Disaccharids Rutinose (α-L-Rhamnopyranosyl-(1→6)-β-D-Glucopyranose) . Rutin findet sich in einer Vielzahl von Pflanzen, darunter Zitrusfrüchte, Buchweizen und Spargel . Es ist bekannt für seine antioxidativen, entzündungshemmenden und gefäßschützenden Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Rutin hat aufgrund seiner bioaktiven Eigenschaften eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung . In der Chemie wird es als Antioxidans und Antibakteriell eingesetzt . In der Biologie und Medizin wird this compound für sein Potenzial untersucht, den Cholesterinspiegel zu senken, neuroprotektive Wirkungen zu erzielen und die Eindringtiefe in die Haut zu verbessern, wenn es als Nanokristalle formuliert wird . Darüber hinaus wird this compound in der Lebensmittelindustrie verwendet, um den Nährwert von Produkten zu verbessern .

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen . Es interagiert mit freien Radikalen und verschiedenen Proteinsystemen, um antioxidative, entzündungshemmende, antiallergische und antitumorale Wirkungen zu zeigen . This compound kann den Zellzyklus-Fortschritt hemmen, Apoptose induzieren und die Angiogenese durch die Regulation zellulärer Signalwege modulieren . Es ist auch bekannt, dass es oxidativen Stress und Entzündungen entgegenwirkt .

Wirkmechanismus

Target of Action

Rutin, a flavonoid, primarily targets free radicals and various protein systems . It interacts with these targets to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . This compound also targets senescent cells by dampening the expression of the full spectrum of the senescence-associated secretory phenotype (SASP) .

Mode of Action

This compound’s mode of action is primarily through its interaction with free radicals, where it acts as a potent antioxidant . By scavenging these free radicals, this compound helps reduce oxidative stress and inflammation, thereby protecting cells from damage . In the context of cancer, this compound has been reported to counteract numerous cancers via several mechanisms such as cell cycle arrest, inflammation, malignant cell growth inhibition, oxidative stress, apoptosis induction, and angiogenesis modulation .

Biochemical Pathways

This compound affects various biochemical pathways. It has been reported to restrain the acute stress-associated phenotype (ASAP) by specifically interfering with the interactions of ATM with HIF1α, a master regulator of cellular and systemic homeostasis activated during senescence, and of ATM with TRAF6 . This compound also modulates the microRNA‐129‐1‐3p‐mediated calcium signaling pathway .

Pharmacokinetics

This compound is relatively poorly absorbed in the intestines . The microflora of the lower gut hydrolyze this compound to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of this compound was investigated for peroral administration to rats and rabbits. Their urine showed the three this compound metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound has been shown to have antioxidant, hepatoprotective, nephroprotective, neuroprotective, anti-inflammatory, antimicrobial, antidiabetic, antitumor properties . It also has a testicular protective action . In the context of cancer, this compound restrains the growth and metastasis of cancer cells .

Action Environment

The genetic layout of plants and environmental conditions can affect the biosynthesis of this compound and other phenolic substances . The extraction of this compound from buckwheat samples is more effective with around 70% ethanol than extraction with more concentrated solvent . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors.

Biochemische Analyse

Biochemical Properties

Rutin plays a crucial biochemical role in promoting human health . It acts as a potent antioxidant, which means it helps protect the body’s cells from damage caused by harmful free radicals . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated that this compound inhibits β-amyloid aggregation and cytotoxicity, prevents mitochondrial damage, reduces the production of malondialdehyde (MDA), reactive oxygen species (ROS), nitric oxide (NO), glutathione disulfide (GSSG), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines, and increases catalase, superoxide dismutase, reduced glutathione (GSH), and glutathione peroxidase levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can reduce the production of ROS and NO, which are involved in cell signaling pathways . It also influences gene expression by reducing the production of iNOS and pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound forms hydrogen bonds with the A, B rings of this compound and chitooligosaccharide (COS), which enhances its antioxidant and antibacterial activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, this compound interacts with superoxide dismutase and catalase, which are important enzymes in the body’s antioxidant defense system .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Rutin kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Extraktion aus pflanzlichen Quellen wie Buchweizenblättern und Blütenknospen von Sophora japonica . Die Extraktionsverfahren umfassen Ethanol-Extraktion, Heißwasserextraktion, Heißlaugenextraktion, Kalilaugenextraktion und Natriumsulfit-Heißlaugenextraktion .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound oft durch Komplexierung mit anderen Verbindungen hergestellt, um seine Löslichkeit und Bioverfügbarkeit zu verbessern. Beispielsweise kann this compound mit Chitooligosaccharid unter Verwendung von Sprühtrocknungs- oder Gefriertrocknungsverfahren komplexiert werden . Diese Verfahren verbessern die Wasserlöslichkeit und reduzieren den bitteren Geschmack von this compound, wodurch es für den Einsatz in funktionellen Lebensmitteln besser geeignet wird .

Analyse Chemischer Reaktionen

Reaktionstypen: Rutin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Während seiner Extraktion und Analyse kann this compound in mehrere Verbindungen umgewandelt werden, darunter Abbauprodukte und ihre Methylderivate .

Häufige Reagenzien und Bedingungen: Die Extraktion von this compound beinhaltet oft die Verwendung von Methanol und Methanol/Wasser-Gemischen . Die Bedingungen wie Extraktionszeit, Alkoholkonzentration und Extraktph können die Umwandlung und den Abbau von this compound erheblich beeinflussen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Umwandlungs- und Abbauprodukte, von denen einige zuvor nicht berichtet wurden .

Vergleich Mit ähnlichen Verbindungen

Rutin wird oft mit anderen Flavonoiden wie Quercetin, Epicatechin und Taxifolin verglichen . Während all diese Verbindungen antioxidative Eigenschaften aufweisen, ist this compound aufgrund seiner Glykosidstruktur einzigartig, die seine Löslichkeit und Bioverfügbarkeit beeinflusst . So hat beispielsweise Quercetin, die Aglykonform von this compound, eine höhere antioxidative Aktivität, aber eine geringere Löslichkeit als this compound .

Liste ähnlicher Verbindungen:- Quercetin

- Epicatechin

- Epigallocatechin

- Procyanidin B2

- Taxifolin

Die einzigartige Glykosidstruktur von this compound und seine Fähigkeit, Komplexe mit anderen Verbindungen zu bilden, machen es zu einer wertvollen bioaktiven Verbindung mit vielfältigen Anwendungen in verschiedenen Bereichen.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-NVPNHPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022326 | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.125 mg/mL | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

153-18-4 | |

| Record name | Rutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutoside [INN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rutin exert its anti-thrombotic effects?

A1: this compound exhibits anti-thrombotic activity by inhibiting the enzyme Protein Disulfide Isomerase (PDI). [] Chelation of this compound with zinc ions has been shown to significantly enhance its inhibitory effect on PDI, thereby potentiating its anti-thrombotic activity without increasing bleeding risk. []

Q2: Can this compound impact androgen synthesis?

A2: Yes, research suggests that this compound can suppress androgen biosynthesis in Leydig cells. This occurs through multiple mechanisms, including inhibiting the transcript levels and protein expression of key enzymes involved in androgen synthesis like Scarb1, Cyp11a1, and Hsd3b1. [] Furthermore, this compound directly inhibits the activities of rat testicular CYP17A1, HSD17B3, and AKR1C14 enzymes, all crucial for androgen production. []

Q3: What are the potential benefits of this compound in Alzheimer's disease?

A3: Studies on TgAPP mice, a transgenic model of Alzheimer's disease (AD), show that dietary this compound may offer protective benefits. This compound administration (30 mg/kg/day for 4 weeks) improved the reduced glutathione/oxidized glutathione (GSH/GSSG) ratio, a marker of intracellular redox homeostasis, in the brains of these mice. [] this compound also exhibited a stronger effect compared to quercetin in diminishing malonaldehyde (MDA) levels and enhancing antioxidant enzyme activities in the cortex and hippocampus. []

Q4: How does this compound impact inflammation in asthma?

A4: this compound shows promising anti-inflammatory effects in a mouse model of asthma exacerbated by cigarette smoke exposure. Treatment with this compound effectively inhibited airway cellular infiltration and reduced the levels of Th2 and Th17 cytokines, both crucial players in asthma pathogenesis. [] this compound also demonstrated a regulatory effect on T-cell populations, increasing CD4+CD25+Fox3+ Treg cells while suppressing Th17 cells, further contributing to its anti-inflammatory action. []

Q5: Can this compound protect against bleomycin-induced lung fibrosis?

A5: Research suggests a potential protective role for this compound against lung fibrosis. In a study using a bleomycin-induced lung fibrosis model in rats, this compound administration (50 and 100 mg/kg orally for 3 weeks) significantly reduced lung injury markers, improved lung antioxidant capacity, and decreased the expression of fibrosis-related biomarkers like transforming growth factor beta 1 (TGF-β1), collagen I, collagen III, and α-SMA. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound (quercetin-3-rutinoside) possesses the molecular formula C27H30O16 and a molecular weight of 610.52 g/mol.

Q7: Are there any studies analyzing the spectroscopic properties of this compound?

A7: Yes, several studies utilize spectroscopic techniques to characterize this compound and its interactions. For instance, UV and circular dichroism (CD) spectrophotometries were employed to study the complexation of this compound with cyclodextrins, providing insights into the stability and structural characteristics of the resulting complexes. []

Q8: How does this compound perform under UVC irradiation, and what are the implications for viral inactivation of biological products?

A8: This section requires further clarification as the term "catalytic properties" might not be directly applicable to this compound in the context of the provided research. This compound primarily exhibits biological activities through interactions with enzymes, receptors, and signaling pathways rather than functioning as a catalyst itself.

A8: While the provided research papers do not delve deeply into computational studies of this compound, they highlight opportunities for future research in this area. For instance, computational chemistry approaches could be employed to further explore the structural basis of this compound's interactions with targets like PDI or to design and optimize novel this compound derivatives with enhanced activity and bioavailability.

Q9: Does esterification of this compound influence its antioxidant activity?

A9: Research suggests that modifying this compound's structure through esterification can enhance its antioxidant capacity. Specifically, esterifying the 4-OH group in the rhamnose moiety of this compound with stearic acid, lauric acid, or caproic acid resulted in the formation of this compound esters that demonstrated improved antioxidant properties compared to unmodified this compound. [] Among the esters, this compound-4″'-O-caproate exhibited the most potent antioxidant activity. []

Q10: Are there any examples of this compound being formulated for drug delivery?

A11: Yes, this compound has been successfully loaded onto SBA-16 mesoporous silica to create a controlled-release drug delivery system (this compound-SBA-16). [] This formulation allows for sustained release of this compound over an extended period, potentially enhancing its therapeutic efficacy. The release kinetics of this compound from this system followed the Higuchi model, demonstrating a controlled and sustained release profile. []

Q11: Does this compound cross the blood-brain barrier?

A12: Yes, evidence suggests that this compound can cross the blood-brain barrier. Studies investigating its effects on Alzheimer's disease models demonstrate its ability to modulate brain-specific parameters, indicating its presence in the brain following administration. [, ]

Q12: What is known about the metabolism of this compound?

A13: this compound metabolism involves the action of gut microbiota. For instance, when a high dose of this compound (2 mg) was administered directly into the duodenum of rats, the microbial metabolite 3-hydroxyphenylacetic acid was detected in plasma samples. [] This suggests that the gut microbiota play a significant role in metabolizing this compound, potentially influencing its bioavailability and bioactivity. []

Q13: What in vitro models have been used to study this compound's anti-cancer activity?

A14: this compound's anti-cancer potential has been investigated using various human cancer cell lines, including WEHI‐3 leukemia cells [] and HT-29 colon adenocarcinoma cells. [] In vitro studies on WEHI-3 cells demonstrated that this compound induces apoptosis in a dose- and time-dependent manner. []

Q14: Has this compound demonstrated efficacy in in vivo models of diabetes?

A15: Yes, this compound has shown promising effects in preclinical studies using streptozotocin-induced diabetic models. For instance, in a rat model of diabetic neuropathy, this compound administration (50 and 100 mg/kg/day for 6 weeks) significantly improved pain-related behavior, attenuated oxidative stress in the sciatic nerve, and restored antioxidant enzyme activities. []

A14: The provided research papers do not offer specific details on resistance mechanisms related to this compound's activities. Further research is needed to explore potential resistance development and cross-resistance with other compounds, particularly in the context of its anti-cancer and anti-thrombotic properties.

A14: While the provided research focuses primarily on the therapeutic potential of this compound, it's essential to acknowledge that comprehensive toxicological studies are crucial for establishing its safety profile. Long-term studies evaluating potential adverse effects are necessary before considering this compound for clinical applications.

A13: The development of this compound-loaded SBA-16 mesoporous silica [] represents a promising strategy for targeted drug delivery. Further research could explore modifying the SBA-16 particles with specific ligands to target this compound delivery to specific tissues or cells, potentially enhancing its therapeutic efficacy and minimizing off-target effects.

A14: The provided research highlights the potential of utilizing specific biomarkers to monitor this compound's therapeutic efficacy. For example, measuring the GSH/GSSG ratio in biological samples could serve as a potential biomarker for assessing this compound's antioxidant effects in conditions like Alzheimer's disease. [] Similarly, measuring the expression levels of fibrosis-related biomarkers like TGF-β1, collagen I, and α-SMA could help monitor this compound's efficacy in treating lung fibrosis. []

Q15: What analytical techniques are commonly employed to quantify this compound?

A16: Several analytical techniques are used to determine this compound levels in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for quantifying this compound in plant materials, [, , , ] pharmaceutical formulations, [, ] and biological samples. [] Other techniques include spectrophotometry, [, ] thin-layer chromatography (TLC), [] and voltammetry. [, ]

A15: While the provided research primarily focuses on this compound's medicinal properties, its environmental fate and potential impact require further investigation. Assessing this compound's biodegradability and ecotoxicological effects is crucial for ensuring its sustainable and environmentally responsible use.

Q16: How does this compound's solubility impact its bioavailability?

A17: this compound's low aqueous solubility presents a significant challenge for its oral bioavailability. [, ] Strategies like complexation with cyclodextrins have been shown to dramatically enhance this compound's dissolution rate, leading to improved absorption from the gastrointestinal tract and subsequently higher bioavailability. []

A18: The development and validation of accurate, precise, and specific analytical methods are critical for this compound research. Researchers developing HPLC methods for this compound quantification typically validate their methods according to international guidelines, ensuring the reliability and accuracy of their results. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)

![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)

![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)